Cas no 89226-13-1 (tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate)

Technical Introduction: tert-Butyl 2-Amino-2-thioxoethylcarbamate is a specialized carbamate derivative featuring both amino and thioxo functional groups. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and peptidomimetics. Its tert-butyloxycarbonyl (Boc) protecting group enhances stability, facilitating handling and storage under standard conditions. The thioamide moiety offers reactivity for further functionalization, making it valuable in medicinal chemistry and materials science. The product’s well-defined structure and high purity ensure reproducibility in synthetic applications. Suitable for use in controlled environments, it adheres to rigorous quality standards for research and industrial use.
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate structure
89226-13-1 structure
商品名:tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
CAS番号:89226-13-1
MF:C7H14N2O2S
メガワット:190.263260364532
MDL:MFCD09025922
CID:711426
PubChem ID:5324304

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-Butyl (2-amino-2-thioxoethyl)carbamate
    • Carbamic acid,N-(2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester
    • tert-butyl 2-amino-2-thioxoethylcarbamate
    • tert-butyl N-(2-amino-2-sulfanylideneethyl)carbamate
    • tert-Butyl N-(carbamothioylmethyl)carbamate
    • Boc-Gly-CSNH2
    • Boc-thioglycinamide
    • N-Boc-glycine thioamide
    • N-Boc-glycinthioamide
    • N-t-butoxycarbonylaminothioacetamide
    • AGBIUUFZUPNDTM-UHFFFAOYSA-N
    • carbamic acid, (2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester
    • N-tert-Butoxycarbonylglycinethioamide
    • SBB091163
    • KM2802
    • (tert
    • 1,1-Dimethylethyl N-(2-amino-2-thioxoethyl)carbamate (ACI)
    • Carbamic acid, (2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester (9CI)
    • 2-(tert-Butylcarbamoyl)thioacetamide
    • [(Thiocarbamoyl)methyl]carbamic acid tert-butyl ester
    • InChI=1/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10
    • DTXSID30415901
    • 89226-13-1
    • Carbamate, N-(2-amino-2-thioxoethyl)-, (1,1-dimethylethyl)ester
    • SCHEMBL1000974
    • tert-butyl(2-amino-2-thioxoethyl)carbamate
    • SY173669
    • DB-078327
    • AKOS010592380
    • (tert-butoxycarbonyl-amino)acetothioamide
    • tert-Butyl 2-amino-2-thioxoethylcarbamate #
    • FS-4542
    • (N-t-butoxycarbonylamino) acetothioamide
    • 2-Amino-1-(Boc-amino)-2-sulfanylideneethane
    • EN300-53880
    • tert-butyl n-(2-amino-2-thioxo-ethyl)carbamate
    • 2-(Boc-amino)ethanethioamide
    • MFCD09025922
    • thiocarbamoylmethyl-carbamic acid tert-butyl ester
    • 2-(N-t-butoxycarbonylamino)thioacetamide
    • CS-0092582
    • tert-Butyl (2-amino-2-sulfanylideneethyl)carbamate
    • F8889-9285
    • (tert-butoxycarbonylamino)acetothioamide
    • tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
    • MDL: MFCD09025922
    • インチ: 1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10)
    • InChIKey: AGBIUUFZUPNDTM-UHFFFAOYSA-N
    • ほほえんだ: O=C(NCC(N)=S)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 190.07800
  • どういたいしつりょう: 190.07759887g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.4
  • 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

  • ゆうかいてん: 129 °C
  • PSA: 96.44000
  • LogP: 1.88840

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate セキュリティ情報

  • 危険物輸送番号:2811

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB226484-5 g
tert-Butyl 2-amino-2-thioxoethylcarbamate, 90%; .
89226-13-1 90%
5 g
€246.00 2023-07-20
TRC
B699355-1000mg
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
89226-13-1
1g
$ 110.00 2023-04-18
Enamine
EN300-53880-0.5g
tert-butyl N-(carbamothioylmethyl)carbamate
89226-13-1 95%
0.5g
$39.0 2023-05-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EP085-50mg
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
89226-13-1 98%
50mg
152.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EP085-1g
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
89226-13-1 98%
1g
1081.0CNY 2021-08-04
Apollo Scientific
OR909672-1g
tert-Butyl N-(carbamothioylmethyl)carbamate
89226-13-1 98%
1g
£20.00 2025-02-20
Apollo Scientific
OR909672-5g
tert-Butyl N-(carbamothioylmethyl)carbamate
89226-13-1 98%
5g
£90.00 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EP085-200mg
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
89226-13-1 98%
200mg
302.0CNY 2021-08-04
ChemScence
CS-0092582-100mg
tert-Butyl (2-amino-2-thioxoethyl)carbamate
89226-13-1 ≥97.0%
100mg
$49.0 2021-09-02
Enamine
EN300-53880-1.0g
tert-butyl N-(carbamothioylmethyl)carbamate
89226-13-1 95%
1g
$50.0 2023-05-02

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ;  15 h, rt
リファレンス
Synthesis and antiproliferative activity of nitric oxide-donor Largazole prodrugs
Borgini, Matteo; Zamperini, Claudio; Poggialini, Federica; Ferrante, Luca; Summa, Vincenzo; et al, ACS Medicinal Chemistry Letters, 2020, 11(5), 846-851

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane
リファレンス
Total synthesis of (+)-nostocyclamide
Moody, Christopher J.; Bagley, Mark C., Journal of the Chemical Society, 1998, (3), 601-607

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane
リファレンス
Total synthesis of (+)-nostocyclamide
Moody, Christopher J.; Bagley, Mark C., Synlett, 1996, (12), 1171-1172

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Isobutyl chloroformate ,  Ammonium hydroxide Solvents: Tetrahydrofuran
1.2 Reagents: Sodium carbonate ,  Phosphorus sulfide (P2S5) Solvents: Tetrahydrofuran
リファレンス
Total synthesis of largazole
Ren, Qi; Dai, Lu; Zhang, Hui; Tan, Wenfei; Xu, Zhengshuang; et al, Synlett, 2008, (15), 2379-2383

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane ;  rt
リファレンス
Synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analogues
Wahyudi, Hendra; Tantisantisom, Worawan; Liu, Xuechao; Ramsey, Deborah M.; Singh, Erinprit K.; et al, Journal of Organic Chemistry, 2012, 77(23), 10596-10616

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Lithium ,  Hydrogen sulfide Solvents: Ethanol
リファレンス
Poly(dipeptamidinium) salts: definition and methods of preparation
Moser, Heinz; Fliri, Anton; Steiger, Arthur; Costello, Gerard; Schreiber, Jakob; et al, Helvetica Chimica Acta, 1986, 69(5), 1224-62

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane
リファレンス
Total Synthesis of Microcin B17 via a Fragment Condensation Approach
Thompson, Robert E.; Jolliffe, Katrina A.; Payne, Richard J., Organic Letters, 2011, 13(4), 680-683

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ;  16 h, rt
リファレンス
Total synthesis of the post-translationally modified polyazole peptide antibiotic Goadsporin
Dexter, Hannah L.; Williams, Huw E. L.; Lewis, William; Moody, Christopher J., Angewandte Chemie, 2017, 56(11), 3069-3073

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane ;  4 h, rt
リファレンス
Concise total synthesis of largazole
Xiao, Qiong; Wang, Li-Ping; Jiao, Xiao-Zhen; Liu, Xiao-Yu; Wu, Qian; et al, Journal of Asian Natural Products Research, 2010, 12(11-12), 940-949

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ;  16 h, rt
リファレンス
Macrocyclization of bioactive peptides with internal thiazole motifs via palladium-catalyzed C-H olefination
Cai, Chuangxu; Wang, Feifei; Xiao, Xiuyun; Sheng, Wangjian; Liu, Shu; et al, Chemical Communications (Cambridge, 2022, 58(31), 4861-4864

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ;  rt
リファレンス
Studies on synthesis of amino acid derived thiazoles. Preparation of bis-thiazoles as key fragments of aerucyclamide analogs
Fagundez, Catherine; Serra, Gloria, Heterocyclic Letters, 2013, 3(4), 415-426

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane
リファレンス
Synthesis of naturally occurring, conformationally restricted oxazole- and thiazole-containing di- and tripeptide mimetics
Videnov, Georgi; Kaiser, Dietmar; Kempter, Christoph; Jung, Guenther, Angewandte Chemie, 1996, 35, 1503-1506

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Diethylamine ,  Hydrogen sulfide Solvents: Dimethylformamide
リファレンス
Depsipeptide analogs of the antitumor drug distamycin containing thiazole amino acid residues
Bailly, Christian; Houssin, Raymond; Bernier, Jean Luc; Henichart, Jean Pierre, Tetrahedron, 1988, 44(18), 5833-43

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Raw materials

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Preparation Products

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate 関連文献

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamateに関する追加情報

Professional Introduction to Tert-Butyl 2-Amino-2-Thioxoethylcarbamate (CAS No. 89226-13-1)

Tert-Butyl 2-Amino-2-Thioxoethylcarbamate, identified by its Chemical Abstracts Service (CAS) number 89226-13-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of bioactive molecules. The structural features of Tert-Butyl 2-Amino-2-Thioxoethylcarbamate, including its thioxo group and amino functionality, make it a valuable building block for the development of novel therapeutic agents.

The significance of this compound lies in its potential utility as a precursor in the synthesis of more complex molecules. In recent years, there has been a growing interest in carbamate-based derivatives due to their favorable pharmacokinetic properties and biological activity. For instance, carbamates have been explored as protease inhibitors, kinase modulators, and in the development of antiviral and anticancer agents. The presence of the thioxo moiety in Tert-Butyl 2-Amino-2-Thioxoethylcarbamate introduces unique electronic and steric properties that can be leveraged to fine-tune the binding affinity and selectivity of drug candidates.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of Tert-Butyl 2-Amino-2-Thioxoethylcarbamate, making it more accessible for industrial applications. One notable approach involves the use of transition metal-catalyzed cross-coupling reactions, which have revolutionized the way complex organic molecules are constructed. These methods not only improve yield but also allow for greater functional group tolerance, facilitating the introduction of diverse chemical modifications post-synthesis.

The amino group in Tert-Butyl 2-Amino-2-Thioxoethylcarbamate provides a reactive site for further derivatization, enabling the formation of amides, ureas, and other pharmacophores essential for drug design. This flexibility has been exploited in several research studies aimed at identifying novel bioactive compounds. For example, derivatives of this compound have been investigated for their potential role in modulating enzyme activity, particularly in cases where precise control over substrate binding is required.

In the realm of medicinal chemistry, the synthesis of carbamate derivatives often requires careful consideration of stereochemistry and regioselectivity. The tert-butyl group in Tert-Butyl 2-Amino-2-Thioxoethylcarbamate serves as a sterically demanding substituent, which can influence both the conformational preferences and interactions with biological targets. This feature has been harnessed to develop molecules with enhanced binding affinity and reduced off-target effects.

The thioxo group, a sulfur-containing heterocyclic moiety, contributes to the unique electronic properties of Tert-Butyl 2-Amino-2-Thioxoethylcarbamate, making it a candidate for applications in redox-sensitive drug delivery systems. Such systems have shown promise in targeted therapy by responding to specific physiological conditions, such as changes in pH or oxidative stress levels within diseased tissues. This adaptability underscores the compound's potential beyond traditional small-molecule drug design.

Recent studies have also highlighted the role of Tert-Butyl 2-Amino-2-Thioxoethylcarbamate in polymer chemistry and material science. The incorporation of carbamate functionalities into polymers can enhance thermal stability and mechanical strength, making these materials suitable for advanced applications such as biodegradable scaffolds for tissue engineering. Additionally, the thioxo group can participate in coordination chemistry with metal ions, leading to the development of novel catalysts or luminescent materials.

The growing body of research on carbamate derivatives underscores their importance as versatile building blocks in synthetic chemistry. As computational methods continue to advance, virtual screening techniques are being employed to identify promising candidates for further experimental validation. This interdisciplinary approach has accelerated the discovery process and has led to several high-throughput screening campaigns targeting diseases with unmet medical needs.

In conclusion, Tert-Butyl 2-Amino-2-Thioxoethylcarbamate (CAS No. 89226-13-1) represents a fascinating compound with broad applicability across multiple domains of chemical research. Its unique structural features and reactivity make it an invaluable tool for medicinal chemists seeking to develop innovative therapeutic agents. As synthetic methodologies continue to evolve, the potential applications of this compound are likely to expand further, reinforcing its significance in modern chemical science.

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Amadis Chemical Company Limited
(CAS:89226-13-1)tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
A843097
清らかである:99%
はかる:25g
価格 ($):362.0